molecular formula C12H8Cl2IN B14037268 2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine

2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine

Cat. No.: B14037268
M. Wt: 364.01 g/mol
InChI Key: SFVFEVUHUOKMKF-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine is an organic compound characterized by the presence of dichlorophenyl, iodo, and methyl groups attached to a pyridine ring

Preparation Methods

The synthesis of 2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents like dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to reflux .

Chemical Reactions Analysis

2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It may be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: The compound’s derivatives could be explored for their therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, similar compounds like diclofenac inhibit cyclooxygenase enzymes, reducing the production of prostaglandins involved in inflammation and pain .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8Cl2IN

Molecular Weight

364.01 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-3-iodo-5-methylpyridine

InChI

InChI=1S/C12H8Cl2IN/c1-7-5-10(15)12(16-6-7)11-8(13)3-2-4-9(11)14/h2-6H,1H3

InChI Key

SFVFEVUHUOKMKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2=C(C=CC=C2Cl)Cl)I

Origin of Product

United States

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